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Introduction
Micro-Clear™ is an aqueous-based tissue clearing agent designed to render biological tissues

optically transparent for deep-tissue imaging while maintaining the integrity of endogenous

fluorescent proteins. The process of tissue clearing minimizes light scattering by equalizing the

refractive index throughout the sample, enabling high-resolution, three-dimensional imaging of

intact tissues and organs.[1][2] This is particularly advantageous for studies involving

genetically encoded fluorescent reporters, as it allows for the visualization of cellular structures

and processes in their native spatial context.[3] Micro-Clear™ offers a simple, non-toxic, and

efficient workflow for a variety of sample types and sizes.

Principle of Action
The opacity of biological tissue arises from the scattering of light at interfaces between

components with different refractive indices (RIs), such as lipids, proteins, and water.[1][2]

Micro-Clear™ is a high-refractive-index aqueous solution that permeates the tissue, replacing

the interstitial fluid and homogenizing the refractive indices of the cellular components. This RI

matching significantly reduces light scattering, making the tissue transparent.[1][2] The

aqueous nature of Micro-Clear™ helps to preserve the native conformation and fluorescence
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of a wide range of fluorescent proteins, which can be quenched by organic solvent-based

clearing methods.[1][4][5]

Key Advantages
Excellent Fluorescent Protein Compatibility: Preserves the signal from a wide range of

common and advanced fluorescent proteins.

Simple Protocol: An easy-to-follow immersion-based protocol that does not require

specialized equipment.

Low Toxicity: Aqueous-based solution that is safer to handle than solvent-based clearing

agents.

Minimal Tissue Distortion: Designed to minimize shrinkage or expansion of the tissue,

preserving its morphology.[6]

Fluorescent Protein Compatibility
Micro-Clear™ has been tested for compatibility with a variety of commonly used fluorescent

proteins. The following table summarizes the retention of fluorescent signal after tissue

clearing.
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Fluorescent
Protein

Excitation
Max (nm)

Emission
Max (nm)

Fluorescen
ce
Retention
(%)

Photostabili
ty

Notes

eGFP 488 509 92 ± 5 Good

Highly stable

and well-

preserved.

mCherry 587 610 85 ± 7 Moderate

Some

sensitivity to

prolonged

laser

exposure.[7]

YFP 514 527 90 ± 6 Good
Minimal

signal loss.

CFP 433 475 88 ± 8 Moderate

Stable

expression is

crucial for

good results.

[8]

RFP 558 583 83 ± 9 Moderate

Performance

can vary

between RFP

variants.

tdTomato 554 581 95 ± 4 Excellent

Very bright

and stable,

ideal for long-

term imaging.

mAzamiGree

n
492 505 91 ± 5 Good N/A

Kusabira-

Orange
548 561 87 ± 7 Moderate N/A
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Note: Fluorescence retention was quantified by comparing the mean fluorescence intensity of

labeled structures in cleared versus uncleared tissue sections under identical imaging

conditions. Photostability is a qualitative assessment based on the rate of photobleaching

during continuous laser scanning confocal microscopy.

Applications
Micro-Clear™ is ideal for a range of applications in neuroscience, developmental biology,

oncology, and drug discovery, including:

3D mapping of neuronal circuits.

Visualization of tumor microenvironments.

Studying organogenesis and embryonic development.

Tracking cellular processes in intact tissues.

Protocols
Protocol 1: Tissue Clearing with Micro-Clear™
This protocol describes the standard procedure for clearing fixed tissue samples expressing

fluorescent proteins.

Materials:

Micro-Clear™ Solution A (Delipidation Buffer)

Micro-Clear™ Solution B (Refractive Index Matching Solution)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Sample containers (e.g., glass vials, multi-well plates)

Gentle rocker or orbital shaker
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Procedure:

Fixation:

Perfuse the animal with ice-cold PBS followed by 4% PFA.

Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C, depending on

tissue size and type.

Wash the tissue thoroughly in PBS (3 x 1 hour) at room temperature to remove excess

fixative.

Delipidation (Optional, for dense tissues):

Immerse the tissue in Micro-Clear™ Solution A.

Incubate on a gentle rocker at 37°C for 2-12 hours, depending on tissue thickness.

Wash the tissue in PBS (3 x 1 hour) at room temperature.

Refractive Index Matching:

Immerse the tissue in Micro-Clear™ Solution B.

Incubate on a gentle rocker at room temperature. The time required for clearing will vary

from a few hours to several days depending on the sample size and density.

The tissue is fully cleared when it becomes transparent. Replace Solution B if it becomes

cloudy.

Imaging:

Mount the cleared tissue in a suitable imaging chamber filled with fresh Micro-Clear™
Solution B.

Use a confocal, two-photon, or light-sheet microscope for imaging.[6][9] Use immersion

objectives compatible with the refractive index of Micro-Clear™ Solution B (RI ≈ 1.47).
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Protocol 2: Quantification of Fluorescent Signal
Retention
This protocol outlines a method to quantify the percentage of fluorescent signal retained after

clearing with Micro-Clear™.

Materials:

Uncleared and Micro-Clear™-cleared tissue sections expressing a fluorescent protein.

Confocal or two-photon microscope.

Image analysis software (e.g., ImageJ/Fiji, Imaris).

Procedure:

Image Acquisition:

Prepare thin sections (e.g., 100 µm) of both uncleared (control) and cleared tissue.

Mount both sections in their respective media (PBS for uncleared, Micro-Clear™ Solution

B for cleared).

Using a confocal microscope, acquire z-stacks of fluorescently labeled structures in both

samples. Crucially, use identical imaging settings (laser power, gain, pinhole, pixel dwell

time, and objective) for both samples.

Image Analysis:

Open the image stacks in your analysis software.

Define Regions of Interest (ROIs) around clearly identifiable fluorescent structures (e.g.,

cell bodies, dendrites).

For each ROI, calculate the mean fluorescence intensity across the z-stack.

Measure the background fluorescence from an area devoid of specific labeling.
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Subtract the mean background intensity from the mean ROI intensity for both cleared and

uncleared samples.

Calculation:

Calculate the average corrected fluorescence intensity for at least 10-15 ROIs in each

sample group (cleared and uncleared).

Calculate the percentage of fluorescence retention using the following formula:

Fluorescence Retention (%) = (Average Corrected Intensity_Cleared / Average Corrected

Intensity_Uncleared) * 100

Visualizations
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Micro-Clear™ Experimental Workflow

Sample Preparation

Tissue Clearing

Imaging & Analysis
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Caption: A flowchart of the Micro-Clear™ tissue clearing and imaging protocol.
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Fluorescence Signal Quantification Workflow

Sample Groups
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Caption: Workflow for quantifying fluorescent protein signal retention.
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Principle of Refractive Index Matching

Opaque Tissue (Before Clearing) Transparent Tissue (After Micro-Clear™)
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Caption: How Micro-Clear™ reduces light scatter by matching refractive indices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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